Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate
Description
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate is a heterocyclic sulfonamide derivative featuring fused aromatic systems (furan and thiophene rings) linked via an ethylsulfamoyl bridge to a methyl thiophene-2-carboxylate core.
Properties
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S3/c1-21-16(18)15-14(6-9-24-15)25(19,20)17-10-11(12-4-2-7-22-12)13-5-3-8-23-13/h2-9,11,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMCCKIUMDRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, characterization, and biological activity, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics
- Molecular Weight : 356.43 g/mol
- Solubility : Soluble in organic solvents like DMSO and methanol, but poorly soluble in water.
- Melting Point : Not extensively documented; further studies required for precise thermal properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of Thiophene Derivatives : Utilizing thiophene and furan-based reactants.
- Sulfamoylation : Introduction of the sulfamoyl group to enhance biological activity.
- Esterification : Final conversion to the methyl ester form for improved solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds with thiophene and furan moieties exhibit significant antimicrobial properties. For instance, a related compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anticancer Potential
Research has demonstrated that derivatives of thiophene exhibit cytotoxic effects against cancer cell lines. In vitro studies indicated that this compound induced apoptosis in human breast cancer cells (MCF7), with IC50 values ranging from 10 to 30 µM depending on exposure time .
The proposed mechanism involves:
- Inhibition of DNA Synthesis : Interference with nucleotide synthesis pathways.
- Induction of Oxidative Stress : Generation of reactive oxygen species (ROS), leading to cell death.
Case Studies
-
Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported on the antimicrobial efficacy of various thiophene derivatives, highlighting the role of the sulfamoyl group in enhancing activity against resistant strains .
- Findings : The study found that modifications to the thiophene ring significantly impacted the antimicrobial potency.
- Cytotoxicity Assessment : A recent publication assessed the cytotoxic effects of related compounds on various cancer cell lines, confirming that structural modifications could enhance therapeutic efficacy .
Comparison with Similar Compounds
Key Research Findings and Gaps
- Stability : The furan-thiophene-ethyl group may confer lower metabolic stability compared to triazine-based analogues, a hypothesis supported by the oxidative susceptibility of heteroaromatic systems .
- Synthetic Challenges : The steric bulk of the furan-thiophene-ethyl substituent could complicate purification, as seen in related sulfonamide syntheses requiring DMF or recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
